3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole
Description
International Union of Pure and Applied Chemistry Nomenclature and Constitutional Isomerism
The systematic nomenclature of 3-Phenyl-5-pyrrolidin-2-yl-oxadiazole follows International Union of Pure and Applied Chemistry conventions, where the numbering system begins with the oxygen atom in the five-membered heterocyclic ring. The complete International Union of Pure and Applied Chemistry name "3-phenyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole" precisely indicates the substitution pattern, with the phenyl group occupying position 3 and the pyrrolidin-2-yl moiety at position 5 of the oxadiazole framework. This specific regioisomer belongs to the 1,2,4-oxadiazole family, which represents one of four possible constitutional isomers of oxadiazole, the others being 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole. The stability hierarchy among these isomers has been established through thermodynamic calculations, revealing that 1,3,4-oxadiazole exhibits the highest stability with the lowest Gibbs free energy, followed by 1,2,4-oxadiazole, then 1,2,3-oxadiazole, and finally 1,2,5-oxadiazole. Importantly, the 1,2,4-oxadiazole isomer demonstrates superior chemical stability compared to its 1,2,3 counterpart, which exists predominantly as an unstable diazoketone tautomer due to inherent structural instability.
The constitutional framework of 3-Phenyl-5-pyrrolidin-2-yl-oxadiazole can be represented through multiple chemical identifiers that capture its structural essence. The Standard International Chemical Identifier notation "InChI=1S/C12H13N3O/c1-2-5-9(6-3-1)11-14-12(16-15-11)10-7-4-8-13-10/h1-3,5-6,10,13H,4,7-8H2" provides a complete algorithmic description of the molecular connectivity. Similarly, the Simplified Molecular Input Line Entry System representation "C1CC(NC1)C2=NC(=NO2)C3=CC=CC=C3" offers a linear notation that captures the essential bonding relationships within the molecule. The compound's Chemical Abstracts Service registry number 853104-20-8 serves as a unique identifier in chemical databases, facilitating precise identification across various research contexts.
Table 1: Molecular Identifiers and Constitutional Properties
| Property | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | 3-phenyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole |
| Molecular Formula | C12H13N3O |
| Molecular Weight | 215.25 g/mol |
| Chemical Abstracts Service Number | 853104-20-8 |
| Standard International Chemical Identifier Key | RJBMVNYIOPXWKS-UHFFFAOYSA-N |
| Canonical Simplified Molecular Input Line Entry System | C1CC(NC1)C2=NC(=NO2)C3=CC=CC=C3 |
| Constitutional Isomer Type | 1,2,4-oxadiazole |
Properties
IUPAC Name |
3-phenyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-5-9(6-3-1)11-14-12(16-15-11)10-7-4-8-13-10/h1-3,5-6,10,13H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBMVNYIOPXWKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC(=NO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392830 | |
| Record name | 3-PHENYL-5-PYRROLIDIN-2-YL-[1,2,4]OXADIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853104-20-8 | |
| Record name | 3-PHENYL-5-PYRROLIDIN-2-YL-[1,2,4]OXADIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amidoxime Intermediate Preparation
The synthesis of 1,2,4-oxadiazoles typically begins with the preparation of amidoxime intermediates. For 3-phenyl-5-pyrrolidin-2-yl-oxadiazole, this involves reacting phenylacetonitrile derivatives with hydroxylamine to form phenylacetamidoxime. Subsequent treatment with trichloroacetic anhydride or acyl chlorides under controlled conditions yields O-acylamidoximes, which are critical precursors for cyclization.
Cyclization via Thermal or Catalytic Means
Cyclocondensation of O-acylamidoximes with pyrrolidine derivatives is a key step. In a patented method, 3-phenyl-5-trichloromethyl-1,2,4-oxadiazole is reacted with pyrrolidine in the presence of sodium alkoxide, yielding the target compound through nucleophilic substitution. This method, adapted from US3574222A, achieves a 74% yield when guanidine is replaced with pyrrolidine. The reaction proceeds as follows:
$$
\text{3-Phenyl-5-trichloromethyl-1,2,4-oxadiazole} + \text{Pyrrolidine} \xrightarrow{\text{NaOEt}} \text{3-Phenyl-5-pyrrolidin-2-yl-oxadiazole} + \text{HCl}
$$
Key Conditions:
- Solvent: Ethanol or methanol
- Temperature: 60–80°C
- Reaction Time: 3–5 hours
Base-Induced Cyclodehydration at Ambient Temperatures
Role of Strong Bases in Ring Closure
Recent advancements highlight the use of tetrabutylammonium fluoride (TBAF) or potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) to facilitate cyclodehydration of O-acylamidoximes at room temperature. This method avoids high-temperature conditions, preserving thermally sensitive functional groups. For example, treating phenylpropanamidoxime with KOH in DMSO achieves a 98% yield of the oxadiazole core within 10 minutes.
Solvent and Base Optimization
The choice of solvent and base significantly impacts reaction efficiency:
| Base | Solvent | Yield (%) | Time (min) |
|---|---|---|---|
| KOH | DMSO | 98 | 10 |
| Cs₂CO₃ | DMSO | 86 | 30 |
| TBAF | THF | 92 | 15 |
Data adapted from MDPI demonstrates that polar aprotic solvents like DMSO enhance reaction rates by stabilizing ionic intermediates.
Oxidative Cyclization Strategies
N-Halosuccinimide-Mediated Reactions
Oxidative cyclization using N-bromosuccinimide (NBS) and 1,8-diazabicycloundec-7-ene (DBU) provides an alternative pathway. This method converts amidoximes directly into oxadiazoles via halogenation and subsequent dehydrohalogenation. For instance, phenylpropionamidoxime treated with NBS/DBU in dichloromethane yields 3-phenyl-5-amino-1,2,4-oxadiazole, which is then functionalized with pyrrolidine.
Hypervalent Iodine Reagents
(Diacetoxyiodo)benzene (PIDA) in DMF oxidizes amidoximes to nitrile oxides, which undergo [3+2] cycloaddition with nitriles to form the oxadiazole ring. While this method is efficient for electron-deficient nitriles, it requires careful handling of oxidizing agents.
Comparative Analysis of Synthetic Routes
Yield and Scalability
- Cyclocondensation: Offers moderate yields (70–75%) but requires high temperatures, limiting scalability.
- Base-Induced Cyclodehydration: High yields (85–98%) under mild conditions, ideal for industrial applications.
- Oxidative Cyclization: Variable yields (50–84%) depending on substituents; suitable for lab-scale synthesis.
Functional Group Tolerance
Base-mediated methods exhibit superior compatibility with sensitive groups (e.g., amines, hydroxyls) compared to oxidative routes, which may degrade electron-rich substrates.
Chemical Reactions Analysis
3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Biological Activities
-
Anticancer Properties
- Research indicates that derivatives of 1,3,4-oxadiazole, including 3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain oxadiazole derivatives can induce apoptosis in glioblastoma cells by damaging DNA, suggesting potential as anticancer agents .
-
Anti-inflammatory Effects
- The compound has been investigated for its ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. Novel derivatives have shown promising results as selective COX-2 inhibitors with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . This positions them as potential alternatives for treating chronic inflammatory conditions.
- Antidiabetic Activity
- Antimicrobial Effects
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole can be compared with other similar compounds, such as:
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar chemical properties and reactivity.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2,5-diones, have similar structural features and biological activities.
Phenyl-substituted heterocycles: These compounds have a phenyl group attached to a heterocyclic ring, leading to similar chemical behavior and applications.
Biological Activity
3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
The molecular formula of this compound is with a molecular weight of 215.25 g/mol. The compound features a pyrrolidine ring and an oxadiazole moiety, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives, including this compound. The compound has shown activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Significant inhibition |
The presence of substituents on the phenyl ring has been noted to influence the degree of antimicrobial activity, with nitro and hydroxy groups enhancing efficacy .
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it exhibits cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism involves the induction of apoptosis through the upregulation of pro-apoptotic factors.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.63 |
| A549 | 10.25 |
The cytotoxicity was comparable to standard chemotherapeutic agents like doxorubicin .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Topoisomerases : Similar compounds have shown to inhibit topoisomerases involved in DNA replication and repair.
- Modulation of Apoptotic Pathways : The compound may activate caspases and increase p53 expression, leading to programmed cell death in cancer cells .
- Antimicrobial Mechanism : It is suggested that the oxadiazole moiety disrupts bacterial cell wall synthesis or function.
Case Studies
Several case studies have been published regarding the biological activity of oxadiazole derivatives:
- Study on Antimicrobial Efficacy : A study assessed the antimicrobial properties of various oxadiazole derivatives, including this compound. Results indicated a significant reduction in bacterial growth compared to control groups.
- Anticancer Trials : In animal models, derivatives similar to this compound were evaluated for their anticancer effects. The results showed reduced tumor sizes and improved survival rates in treated subjects compared to untreated controls.
Q & A
What are the primary synthetic routes for 3-phenyl-5-pyrrolidin-2-yl-[1,2,4]oxadiazole, and how can reaction yields be optimized?
Category : Basic
Methodological Answer :
The compound is typically synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives. For example, amidoximes can react with activated carbonyl groups under acidic or basic conditions to form the oxadiazole ring. A plausible mechanism involves the use of ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino) acetate as a precursor, followed by cyclization with pyrrolidine derivatives . Optimization strategies include:
- Using catalysts like iodine (I₂) to enhance cyclization efficiency.
- Adjusting reaction temperature and solvent polarity to favor intermediate stability.
- Purification via column chromatography with gradient elution to isolate high-purity products.
Which spectroscopic and computational methods are most reliable for characterizing this compound?
Category : Basic
Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : To confirm substituent positions and ring structure (e.g., phenyl and pyrrolidinyl groups) .
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
- Computational Tools :
What in vitro assays are recommended for evaluating the biological activity of this compound?
Category : Basic
Methodological Answer :
- Anticancer Activity :
- Enzyme Inhibition :
- Kinetic Assays : Measure IC₅₀ values against targets like Sirt2 or glycogen phosphorylase using fluorogenic substrates .
How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?
Category : Advanced
Methodological Answer :
- Substituent Optimization :
- Methodology :
- Synthesize analogs via parallel combinatorial chemistry.
- Use molecular docking to predict binding affinities to targets like TIP47 or GSK-3β .
How can computational modeling address contradictory SAR data across different biological targets?
Category : Advanced
Methodological Answer :
Contradictions (e.g., para-substituted phenyl groups favoring Sirt2 inhibition vs. meta-substituted for apoptosis) can be resolved by:
- Comparative Docking : Analyze binding modes of analogs in different protein active sites (e.g., Sirt2 vs. TIP47) .
- Molecular Dynamics (MD) Simulations : Assess conformational stability of ligand-receptor complexes under physiological conditions.
What strategies improve the compound’s efficacy as a glycogen phosphorylase inhibitor?
Category : Advanced
Methodological Answer :
- Substituent Effects :
- 1,2,4-Oxadiazole Regioisomers : 5-Substituted derivatives show superior inhibition compared to 3-substituted isomers .
- Aromatic Moieties : Bulkier groups (e.g., 2-naphthyl) enhance hydrophobic interactions in the enzyme’s allosteric site .
- Enzyme Kinetics : Perform steady-state inhibition assays to determine competitive/non-competitive mechanisms.
How can synthetic challenges in low-yield reactions be mitigated?
Category : Advanced
Methodological Answer :
- Reaction Optimization :
- Base Selection : Use NaNH₂ in liquid ammonia for dehydrohalogenation, improving acetylene oxadiazole yields .
- Catalyst Screening : Test transition metals (e.g., Pd/C) for coupling reactions.
- Purification : Employ HPLC with chiral columns for enantiomer separation in asymmetric syntheses .
What methodologies support the development of multifunctional agents (e.g., anti-Alzheimer’s) using this scaffold?
Category : Advanced
Methodological Answer :
- Pharmacophore Hybridization :
- In Vivo Evaluation :
- Use transgenic mouse models to assess cognitive improvement in Alzheimer’s paradigms.
How can electrophilic substitution reactions expand the compound’s derivatization?
Category : Advanced
Methodological Answer :
- Superacid-Mediated Reactions :
- React 5-arylethynyl oxadiazoles with Brønsted superacids (e.g., CF₃SO₃H) to generate electrophilic intermediates for C–H functionalization .
- Zeolite Catalysis : Utilize acidic zeolites (e.g., CBV-720) for regioselective Friedel-Crafts alkylation.
What experimental designs validate the compound’s role in carbonic anhydrase inhibition?
Category : Advanced
Methodological Answer :
- Enzyme Assays : Measure inhibition constants (Kᵢ) using stopped-flow CO₂ hydration assays .
- X-ray Crystallography : Resolve co-crystal structures to identify key interactions (e.g., zinc coordination by oxadiazole nitrogen) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
